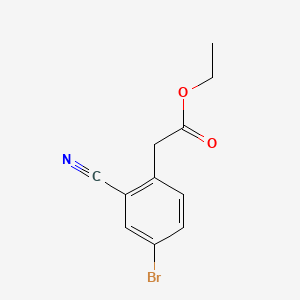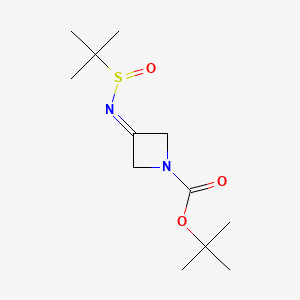
3-Fluoro-5-methoxy-4'-methylthiobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-methoxy-4’-methylthiobiphenyl is a chemical compound with the CAS Number: 1365272-00-9 . It has a molecular weight of 248.32 and its IUPAC name is 3-fluoro-5-methoxy-4’-(methylsulfanyl)-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-methoxy-4’-methylthiobiphenyl is 1S/C14H13FOS/c1-16-13-8-11(7-12(15)9-13)10-3-5-14(17-2)6-4-10/h3-9H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-methoxy-4’-methylthiobiphenyl include a molecular weight of 248.32 .Applications De Recherche Scientifique
Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and drug development, compounds like 3-Fluoro-5-methoxy-4'-methylthiobiphenyl serve as crucial intermediates or structural motifs. The synthesis of related biphenyl compounds, like 2-Fluoro-4-bromobiphenyl, is vital for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcasing the relevance of fluoro-biphenyl structures in drug development (Qiu et al., 2009).
Anticancer Research
In anticancer research, compounds with specific functional groups, including fluoro, methoxy, and methyl groups (similar to those in this compound), are studied for their potential antimigration and antiproliferation activities. The attachment of these substituents can lead to the development of more efficacious anticancer drugs (Liew et al., 2020).
Alzheimer's Disease Research
In the context of Alzheimer's disease, the development of amyloid imaging ligands is a critical area of research. Radioligands containing specific functional groups are utilized to measure amyloid in vivo in patients' brains. This technique is a breakthrough for early detection and evaluation of new antiamyloid therapies, signifying the potential relevance of complex biphenyl structures in neurological research (Nordberg, 2007).
Chemical Sensing
In chemical sensing, compounds like 4-Methyl-2,6-diformylphenol, which share structural similarities with this compound, are used as platforms for developing chemosensors. These sensors detect various analytes, including metal ions, anions, and neutral molecules, highlighting the importance of such structures in the fabrication of sensitive and selective chemical sensors (Roy, 2021).
Battery Technology
In the realm of battery technology, the study of fluorophosphates as sodium-ion cathode materials is notable. Compounds with fluorine-containing groups are explored for their potential to improve the performance of sodium-ion batteries, a field where this compound-related structures may find applicability (Dacek et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
1-fluoro-3-methoxy-5-(4-methylsulfanylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-16-13-8-11(7-12(15)9-13)10-3-5-14(17-2)6-4-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOBFKLJLVVIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)SC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742869 |
Source


|
| Record name | 3-Fluoro-5-methoxy-4'-(methylsulfanyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-00-9 |
Source


|
| Record name | 3-Fluoro-5-methoxy-4'-(methylsulfanyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)









